Pitolisant

概述

描述

匹多立沙是一种主要用于治疗患有嗜睡症的成年人白天过度嗜睡的药物。它是一种组胺 H3 受体拮抗剂和反向激动剂,这意味着它会阻断并逆转组胺在组胺 H3 受体上的作用。 这种化合物能增强大脑中组胺能神经元的活性,从而帮助改善清醒状态 .

准备方法

合成路线和反应条件

盐酸匹多立沙的合成涉及多个步骤,从哌啶和 1-溴-3-氯丙烷开始。 该工艺经济高效,易于扩展到工业生产 。 常见的合成路线包括:

烷基化: 哌啶与 1-溴-3-氯丙烷反应生成中间体。

取代: 然后,将中间体与 4-氯苯基溴化镁反应生成最终产物。

纯化: 将最终产物纯化并转化为其盐酸盐形式。

工业生产方法

盐酸匹多立沙的工业生产遵循相同的合成路线,但规模更大。 该工艺旨在实现成本效益和效率,确保最终产品的高收率和纯度 .

化学反应分析

反应类型

匹多立沙会经历多种类型的化学反应,包括:

氧化: 匹多立沙在特定条件下可以被氧化形成各种氧化衍生物。

还原: 还原反应可用于修饰匹多立沙的结构,可能改变其药理特性。

取代: 取代反应,特别是亲核取代反应,在匹多立沙的合成和修饰中很常见。

常见试剂和条件

氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。

还原: 使用氢化铝锂和硼氢化钠等还原剂。

取代: 烷基卤化物和有机金属化合物等试剂通常用于取代反应。

形成的主要产物

从这些反应形成的主要产物取决于所用条件和试剂的具体情况。 例如,氧化会导致形成各种氧化衍生物,而取代反应会产生匹多立沙的不同取代类似物 .

科学研究应用

Treatment of Narcolepsy

Mechanism of Action

Pitolisant acts by blocking the inhibitory effects of histamine on its own release, thereby increasing histamine levels in the brain. This mechanism enhances the activity of other neurotransmitters such as norepinephrine, dopamine, and acetylcholine, which are crucial for maintaining wakefulness and regulating sleep cycles .

Clinical Efficacy

Clinical studies have demonstrated that this compound significantly reduces excessive daytime sleepiness and cataplexy in patients with narcolepsy. For instance:

- In a long-term study, this compound reduced excessive daytime sleepiness by an average of 5.6 points on the Epworth Sleepiness Scale compared to placebo .

- A Phase 3 trial indicated that this compound was well tolerated and led to substantial improvements in both generalized and partial cataplexy, with reductions of up to 76% .

Applications in Obstructive Sleep Apnea Syndrome (OSAS)

Recent research has expanded the use of this compound to patients with obstructive sleep apnea syndrome who experience excessive daytime sleepiness despite continuous positive airway pressure (CPAP) therapy. A Phase 3 trial conducted in Japan showed that patients treated with this compound scored significantly lower on the Epworth Sleepiness Scale compared to those receiving placebo (p=0.007) . This suggests that this compound may serve as an adjunctive treatment for managing residual symptoms in OSAS patients.

Potential in Other Sleep Disorders

Emerging studies indicate that this compound may have broader applications in various sleep disorders beyond narcolepsy:

- Myotonic Dystrophy Type 1 : Recent findings suggest that this compound may effectively reduce excessive daytime sleepiness and fatigue in patients with Myotonic Dystrophy Type 1. In a clinical trial, higher doses of this compound resulted in a mean improvement of -4.9 points on the Epworth Sleepiness Scale compared to placebo .

- Other Neurological Conditions : Preclinical studies have hinted at potential benefits in conditions such as epilepsy and cognitive disorders due to its effects on neuronal activity and neurotransmitter release .

Safety Profile

This compound has been generally well tolerated across various studies. Common adverse effects include insomnia, anxiety, and nausea; however, serious adverse events are rare. Long-term studies have confirmed its safety profile over extended periods of use .

Data Summary

| Application | Condition | Efficacy Results | Safety Profile |

|---|---|---|---|

| Narcolepsy | Excessive Daytime Sleepiness | ESS reduction: -5.6 points vs placebo | Well tolerated; common AEs include insomnia |

| Narcolepsy | Cataplexy | Reduction up to 76% in cataplexy events | Rare serious adverse events |

| Obstructive Sleep Apnea Syndrome | Excessive Daytime Sleepiness | ESS reduction statistically significant (p=0.007) | Comparable safety to narcolepsy trials |

| Myotonic Dystrophy Type 1 | Excessive Daytime Sleepiness | ESS improvement: -4.9 points higher dose vs placebo | Generally well tolerated |

作用机制

匹多立沙通过作为组胺 H3 受体的拮抗剂和反向激动剂来发挥其作用。该受体参与调节大脑中组胺的释放。 通过阻断并逆转组胺在该受体上的作用,匹多立沙增强了组胺能神经元的活性,从而导致清醒和警觉性增加 。 涉及的分子靶点和通路包括组胺 H3 受体和下游信号通路,这些通路调节神经递质释放和神经元活性 .

相似化合物的比较

类似化合物

莫达非尼: 另一种用于治疗嗜睡症和白天过度嗜睡的药物。与匹多立沙不同,莫达非尼主要作用于多巴胺转运蛋白。

羟丁酸钠: 用于治疗伴有猝倒的嗜睡症。它通过调节γ-氨基丁酸 (GABA) 受体来发挥作用。

匹多立沙的独特性

匹多立沙在作为组胺 H3 受体拮抗剂和反向激动剂的作用机制方面是独一无二的。 这种独特的机制使它能够增强大脑中组胺能活性,这与其他用于类似适应症的药物机制不同 .

生物活性

Pitolisant, a novel medication primarily used for the treatment of excessive daytime sleepiness (EDS) associated with narcolepsy, has garnered attention due to its unique pharmacological profile. As a histamine H3 receptor antagonist and inverse agonist, it modulates neurotransmitter release in the brain, particularly enhancing histaminergic, cholinergic, and dopaminergic activity. This article delves into the biological activity of this compound, summarizing its mechanisms of action, pharmacological effects, and relevant case studies.

This compound's primary mechanism involves its action on the histamine H3 receptor:

- Histamine H3 Receptor : this compound exhibits high affinity as a competitive antagonist (Ki = 0.16 nM) and acts as an inverse agonist at the human H3 receptor (EC50 = 1.5 nM) . By blocking H3 autoreceptors, it increases the release of histamine and enhances overall neurotransmitter activity in the brain.

- Dopamine and Serotonin Modulation : Although this compound does not increase dopamine release in the striatal complex (including the nucleus accumbens), it preferentially enhances dopamine levels in the prefrontal cortex . It also acts as an antagonist at serotonin 5-HT2A receptors (Ki = 373 nM) .

Pharmacological Effects

This compound's pharmacological profile is characterized by its selectivity and minimal interaction with other receptor systems:

- Selectivity : It shows minimal interaction with various receptors associated with abuse potential, such as opioid receptors and GABA receptors .

- Neurotransmitter Release : this compound significantly increases acetylcholine release in areas such as the prefrontal cortex and hippocampus, which is crucial for enhancing arousal and cognitive function .

Table 1: Pharmacological Profile of this compound

| Receptor Type | Action | Ki Value (nM) | EC50 Value (nM) |

|---|---|---|---|

| Histamine H3 | Antagonist/Invers Agonist | 0.16 | 1.5 |

| Dopamine D3 | Antagonist | 1537 | Not Applicable |

| Serotonin 5-HT2A | Antagonist | 373 | Not Applicable |

| Sigma-1 | Antagonist | <10 | Not Applicable |

| Sigma-2 | Antagonist | 52 | Not Applicable |

Case Studies and Clinical Findings

Several studies have demonstrated the efficacy of this compound in clinical settings:

- Efficacy in Narcolepsy : A pivotal study showed that this compound significantly reduced excessive daytime sleepiness compared to placebo, with patients reporting improved alertness and reduced cataplexy episodes .

- Safety Profile : In a retrospective pharmacovigilance study, common adverse reactions included insomnia, headache, nausea, anxiety, and depression; these were consistent with previous safety data .

属性

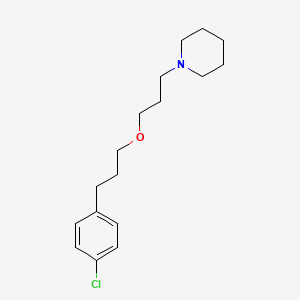

IUPAC Name |

1-[3-[3-(4-chlorophenyl)propoxy]propyl]piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26ClNO/c18-17-9-7-16(8-10-17)6-4-14-20-15-5-13-19-11-2-1-3-12-19/h7-10H,1-6,11-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNACHAUCXXVJSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCCOCCCC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30957654 | |

| Record name | Pitolisant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30957654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Signalling of histaminergic neurons plays a key role in activating the arousal system with widespread projections to the whole brain via activating orexin receptors. Narcolepsy is characterized by insufficient neurotransmission by orexins, or hypocretins, which are excitatory peptides released by neurons located from the lateral hypothalamus. These neurons project to aminergic neurons, such as histaminergic or noradrenergic neurons, that are responsible for the effects of orexin and control of wakefulness. Histamine H3 receptors are presynaptic inhibitory autoreceptors that are located in the cerebral cortex, hypothalamus, hippocampus, and basal ganglia. H3 receptors promote the re-uptake of histamine at synaptic terminals and attenuate further histamine release into the synapse. By blocking H3 autoreceptors and increasing the levels of histamine transmitters at the synapse, pitolisant enhances the activity of histaminergic neurons and promotes wakefulness. Inverse agonism of pitolisant at H3 receptors also leads to enhanced synthesis and release of endogenous histamine over the basal level. Pitolisant acts as a high-affinity competitive antagonist (Ki 0.16 nM) and as an inverse agonist (EC50 1.5 nM) at the human H3 receptor and mediates its pharmacological action at the presynaptic level. It is thought to bind to the antagonist binding site of the H3 receptor, which is located within the transmembrane core just below the extracellular loops. Piperidines form a salt bridge with Glu206 in the membrane-spanning segment, and the hydroxyl of Tyr374 is H-bonded with the central oxygen of piperidine. Pitolisant displays high selectivity for H3 receptors compared to other histamine receptor subtypes. Pitolisant also modulates acetylcholine, noradrenaline and dopamine release in the brain by increasing the levels of neurotransmitters but does not increase dopamine release in the stratal complex, including the nucleus accumbens. At lower nanomolar concentrations, pitolisant acts as an inverse agonist at H3 receptors and enhances the release of endogenous histamine over the basal level. | |

| Record name | Pitolisant | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11642 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

362665-56-3 | |

| Record name | Pitolisant | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=362665-56-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pitolisant [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0362665563 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pitolisant | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11642 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pitolisant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30957654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PITOLISANT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4BC83L4PIY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Pitolisant acts as a potent and highly selective histamine H3-receptor antagonist/inverse agonist. [, , , , , ] It binds to the H3 receptor, blocking the action of histamine and decreasing the inhibition of histamine release in the brain. [, , , ] This results in increased histaminergic neurotransmission, which promotes wakefulness. [, , , ]

A: By increasing histamine levels, this compound indirectly influences the activity of other neurotransmitter systems involved in wakefulness and alertness, including acetylcholine, norepinephrine, and dopamine. [, , ] This multifaceted action contributes to its therapeutic effects in narcolepsy. [, ]

A: The molecular formula of this compound is C17H24ClNO • HCl, and its molecular weight is 332.7 g/mol. []

A: While the provided research articles don't delve into detailed spectroscopic analysis, one study mentions the use of High-Performance Liquid Chromatography (HPLC) with a Photo Diode Array (PDA) detector at 268 nm for this compound quantification. []

A: One study subjected this compound formulations to stress testing under various conditions. [] While the exact conditions are not elaborated on, the study mentions the emergence of minor degradation products. [] This suggests the need for appropriate formulation strategies to ensure stability.

A: While the provided research doesn't detail specific formulation strategies, it does emphasize the importance of formulation for drug stability. [] Further research into different formulation approaches could potentially optimize this compound's delivery and efficacy.

A: this compound's relatively long half-life of around 10 hours [] allows for once-daily dosing. [, , , , , , , , , , , , , ] Its slow elimination contributes to its sustained therapeutic effects on excessive daytime sleepiness. [, , , , , , , , , , , , , ]

A: Yes, this compound demonstrates significant brain penetration. [] A study using a rat model found measurable concentrations of this compound in brain tissue after oral administration. [] This brain penetration is essential for its central action on histamine H3 receptors. []

A: Yes, preclinical studies have investigated the effects of this compound in animal models. [] One study compared its effects to amphetamine, modafinil, and solriamfetol in various in vivo models. [] Unlike the other drugs, this compound did not produce hyperlocomotion, behavioral sensitization, or hypophagia, suggesting a distinct pharmacological profile. []

A: Several randomized controlled trials have demonstrated the efficacy and safety of this compound in treating excessive daytime sleepiness (EDS) and cataplexy in adults with narcolepsy. [, , , , , , , , , , , , , ] These trials, including HARMONY-1 and HARMONY-CTP, showed significant improvements in subjective and objective measures of sleepiness and cataplexy frequency compared to placebo. [, , , , , , , , , , , , , ] Additionally, real-world studies and expanded access programs have further supported its clinical benefit and safety profile. [, , ]

A: While the focus is on the scientific aspects, it's important to acknowledge that like all medications, this compound can cause side effects. [, , , , , , ] The most common ones reported in clinical trials include headache, insomnia, nausea, and anxiety. [, , , , , , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。